molecular formula C10H12N2 B102059 1-Propan-2-ylbenzimidazole CAS No. 17583-50-5

1-Propan-2-ylbenzimidazole

Cat. No. B102059
CAS RN: 17583-50-5
M. Wt: 160.22 g/mol
InChI Key: UMJVKPYTXOUBSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzimidazoles are synthesized through the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other synthetic routes involve carboxylic acid with an o-phenylenediamine (OPD) under harsh conditions . The reactions of substituted 1,2-phenylenediamines and carboxylic acids can provide access to a library of compounds .


Molecular Structure Analysis

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The most stable states of all the structures are shown to be in the thione form .


Chemical Reactions Analysis

The reaction to obtain benzimidazoles is performed under microwave irradiation and in solvent-free conditions . The reaction to optimize the conditions takes place between o-PDA (o-phenylenediamine) and benzaldehyde in a 1:1 or 1:2 molar ratio at different temperatures and different wt (%) of MK10 .

properties

IUPAC Name

1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-11-9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVKPYTXOUBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902611
Record name NoName_3146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propan-2-ylbenzimidazole

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